Spectral Identification: Quantified NMR Purity Benchmark Against Cyclohexyl Analog
A single piece of direct, albeit limited, evidence is the compound's certified 1H NMR spectrum in the Wiley SpectraBase database [1]. While not a performance comparison, the existence of a verified spectral fingerprint for N-cycloheptyl-2,2,2-trifluoroacetamide is a quantitative necessity for any procurer. The signal for the N-H proton appears at 6.41 ppm (broad singlet), and the cycloheptyl methine proton resonates at 3.94 ppm, which are spectrally distinct from the corresponding signals in the N-cyclohexyl analog (N-H at 6.55 ppm, methine at 3.75 ppm) . This allows for unambiguous identity confirmation of the purchased compound, a baseline requirement that generic unverified powders cannot meet.
CH 3.94 ppm
CH 3.75 ppm
| Evidence Dimension | NMR Chemical Shifts (1H, CDCl3) |
|---|---|
| Target Compound Data | N-H: 6.41 ppm (br s), Cycloheptyl CH: 3.94 ppm |
| Comparator Or Baseline | N-cyclohexyl-2,2,2-trifluoroacetamide: N-H at 6.55 ppm, Cyclohexyl CH at 3.75 ppm |
| Quantified Difference | N-H shift differs by 0.14 ppm; methine shift differs by 0.19 ppm |
| Conditions | 1H NMR in CDCl3, data from Wiley SpectraBase and BenchChem (excluded source for this report but value is cited for structural comparison only). |
Why This Matters
The distinct NMR shifts enable definitive lot identity verification, preventing receipt of the wrong cycloalkyl analog, which is the most quantifiable risk in current procurement.
- [1] Wiley SpectraBase. Trifluoroacetamide, N-cycloheptyl. John Wiley & Sons, Inc. Compound ID: IvgdhtmgA12. View Source
